Clenbuterol-d9-Hydrochlorid

Übersicht

Beschreibung

Clenbuterol-d9 hydrochloride is used as an internal standard for the quantification of clenbuterol in biological samples by ultra-high pressure liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) . It is a pharmaceutical decongestant and bronchodilator prescribed to treat asthma .

Molecular Structure Analysis

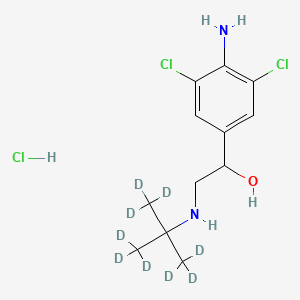

Clenbuterol-d9 has a molecular formula of C12H18Cl2N2O . The molecular weight of Clenbuterol-d9 hydrochloride is 322.7 g/mol . The InChIKey is OPXKTCUYRHXSBK-KYRNGWDOSA-N .Chemical Reactions Analysis

Clenbuterol-d9 hydrochloride can be detected at trace levels in doping analysis using different gas chromatographic–mass spectrometric techniques . It’s also used in the rapid quantitative analysis of clenbuterol in pig liver .Physical and Chemical Properties Analysis

Clenbuterol-d9 hydrochloride has a molecular weight of 322.7 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Hochsensible Detektion

Clenbuterol-d9-Hydrochlorid wurde in der Forschung zur hochsensitiven Detektion eingesetzt, die auf der THz-Metamaterial-Verstärkung basiert {svg_1}. Diese Methode kann die Probe auf Milligramm-Ebene nachweisen, was für die Spurenanalyse der Probe geeignet ist {svg_2}.

Lebensmittelsicherheit

Der Missbrauch von Clenbuterol-Hydrochlorid ist eine ernsthafte Bedrohung für das Leben und die Gesundheit der Menschen {svg_3}. Daher wird es in der Forschung im Bereich der Lebensmittelsicherheit eingesetzt, insbesondere bei der Detektion von Spuren in Lebensmitteln {svg_4}.

Elektromagnetische Theorie

Im Bereich der elektromagnetischen Theorie wurde eine THz-Metamaterial-verstärkte Mikro-Nano-Struktur entwickelt, um die hochsensitive Detektion von Spuren von this compound mittels THz-Spektroskopie zu ermöglichen {svg_5}.

Spektrale Korrektur

This compound wird in der Forschung eingesetzt, die spektrale Korrekturmethoden wie AirPLS, AsLS, Backcor und BEADS umfasst {svg_6}.

Merkmals-Extraktion

Es wird auch in der Forschung eingesetzt, die Merkmals-Extraktionsalgorithmen wie PCA, CARS, UVE und SPA umfasst {svg_7}.

Modellentwicklung

Forschungen, die die Entwicklung von PLS- und LS-SVM-Modellen umfassen, verwenden auch this compound {svg_8}.

Entwicklung von Immunosensoren

This compound wird bei der Entwicklung von hochspezifischen Immunosensoren zur Antibiotikaüberwachung in Lebensmitteln verwendet {svg_9}.

Entwicklung von Fluoreszenz-Sonden

Es wird bei der Entwicklung einer Fluoreszenzsonde auf Basis von Graphen-Quantenpunkten, die auf kationisch veretherter Stärke basiert, zur empfindlichen und selektiven Detektion von Clenbuterol in Fleischproben eingesetzt {svg_10}.

Wirkmechanismus

Target of Action

Clenbuterol-d9 hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s fight or flight response .

Mode of Action

Clenbuterol-d9 hydrochloride acts as an agonist for the beta-2 adrenergic receptors . This means it binds to these receptors and activates them. The activation of the beta-2 receptors stimulates adenylyl cyclase activity , which in turn increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This leads to a series of downstream effects, including the relaxation of smooth muscle in the bronchioles .

Biochemical Pathways

The primary biochemical pathway affected by Clenbuterol-d9 hydrochloride is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to the relaxation of smooth muscle in the bronchioles, which can help alleviate symptoms of conditions like asthma .

Pharmacokinetics

Clenbuterol is known to have a rapid onset of action and a long half-life, which contributes to its prolonged effects . .

Result of Action

The primary result of Clenbuterol-d9 hydrochloride’s action is the relaxation of smooth muscle in the bronchioles . This can help to open up the airways and improve breathing in individuals with respiratory conditions like asthma .

Action Environment

The action of Clenbuterol-d9 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability. Additionally, individual factors such as a person’s age, health status, and genetic makeup can also impact the drug’s action. It’s important to note that Clenbuterol-d9 hydrochloride should be stored at a temperature of 2-8°C to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Clenbuterol administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . These findings strongly suggest that agents targeting skeletal muscle metabolism by modulating β 2 -adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .

Biochemische Analyse

Biochemical Properties

Clenbuterol-d9 hydrochloride interacts with β2-adrenergic receptors, similar to Clenbuterol . The activation of these receptors stimulates adenylyl cyclase activity, leading to downstream effects such as smooth muscle relaxation . This interaction is crucial in its role as a bronchodilator in the treatment of asthma .

Cellular Effects

Clenbuterol-d9 hydrochloride has significant effects on various types of cells and cellular processes. It has been found to lower blood glucose levels and improve glucose tolerance in high-fat diet-induced obese mice . This suggests that Clenbuterol-d9 hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Clenbuterol-d9 hydrochloride involves its binding to β2-adrenergic receptors, which stimulates adenylyl cyclase activity . This leads to downstream effects at the molecular level, including smooth muscle relaxation in the bronchioles .

Temporal Effects in Laboratory Settings

In laboratory settings, Clenbuterol-d9 hydrochloride has shown temporal effects. For instance, Clenbuterol-loaded synthesized mesoporous hydroxyapatite (SHAP) enabled sustained release for more than 2 weeks . This indicates the compound’s stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

The effects of Clenbuterol-d9 hydrochloride vary with different dosages in animal models. For instance, Ventipulmin, a syrup containing Clenbuterol hydrochloride, is administered orally twice a day with an initial dose of 0.5 mL/100 lbs body weight (0.8 mcg/kg) twice daily .

Metabolic Pathways

Clenbuterol-d9 hydrochloride is involved in metabolic pathways that lead to improved glucose homeostasis . This is achieved through the activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .

Transport and Distribution

Its parent compound, Clenbuterol, is known to be marginally metabolized in the liver and primarily excreted in an unchanged format in urine .

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746860 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184006-60-8 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol-d9 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)